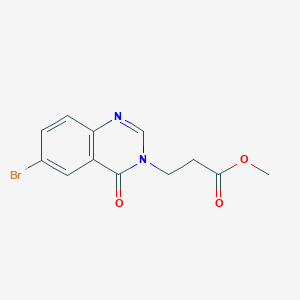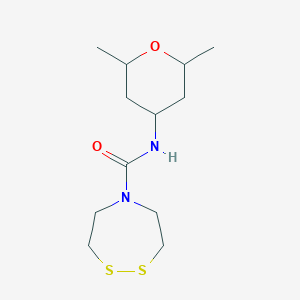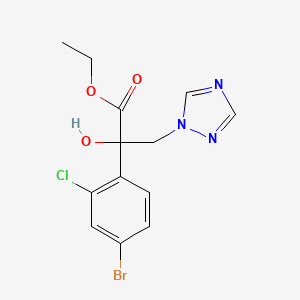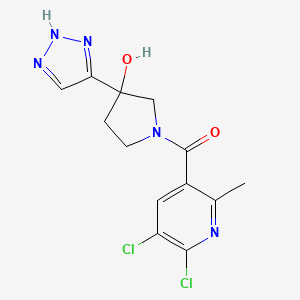
Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate”, also known as MOQP, is an organic compound with the molecular formula C12H11BrN2O3 . It has a molecular weight of 311.13 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11BrN2O3/c1-18-11(16)4-5-15-7-14-10-3-2-8(13)6-9(10)12(15)17/h2-3,6-7H,4-5H2,1H3 . This indicates that the compound contains a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a 2-oxo-1,3-diazinane ring .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound has a molecular weight of 311.13 .Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis and Chemical Properties
- Efficient Catalysis for Synthesis : The use of 1-methylimidazolium hydrogen sulfate alongside chlorotrimethylsilane has shown efficiency in catalyzing the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones under solvent-free conditions, indicating a potential route for producing derivatives of the compound (H. Kefayati, F. Asghari, & Raheleh Khanjanian, 2012).
Biological Activity
- Antimicrobial and Antiproliferative Properties : Synthesis of Schiff bases from 3-amino-2-methylquinazoline/6-bromo-2-methylquinazoline-4(3H)-ones has led to compounds exhibiting significant antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities, suggesting the compound's relevance in developing new therapeutic agents (S. Sahu et al., 2008).
Synthesis Techniques
- Microwave Irradiation and Solvent-Free Conditions : The one-pot, three-component synthesis technique involving KAl(SO4)2·12H2O (Alum) under microwave irradiation has been utilized to create 2-alkyl and 2-aryl-4(3H)-quinazolinone, demonstrating an efficient method for synthesizing quinazolinone derivatives (A. Mohammadi & S. S. S. Hossini, 2011).
Potential Applications in Fluorescent Probes
- Chloride Sensing : Research into fluorescent probes based on quinolinium derivatives has shown potential for chloride ion sensing in biological systems, indicating applications in cellular and biochemical diagnostics (C. Geddes et al., 2001).
Quality Control and Chemical Analysis
- Analytical Methods for Quality Control : The study of 3-Quinolin-4-one propanoic acids, sharing molecular similarities with fluoroquinolone antibiotics, emphasizes the need for stringent analytical methods, including 13C NMR-spectroscopy, for quality control of active pharmaceutical ingredients, reflecting the compound's pharmaceutical significance (V. O. Zubkov et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Eigenschaften
IUPAC Name |
methyl 3-(6-bromo-4-oxoquinazolin-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-18-11(16)4-5-15-7-14-10-3-2-8(13)6-9(10)12(15)17/h2-3,6-7H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPYEJQPPVEXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=NC2=C(C1=O)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1094550-51-2 |
Source


|
| Record name | methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[2-(Trifluoromethyl)phenyl]butan-2-yl]prop-2-enamide](/img/structure/B2571723.png)
![2-ethoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2571727.png)


![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2571732.png)

![2-{2-[(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol](/img/structure/B2571734.png)

![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2571736.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide](/img/structure/B2571739.png)


![2,5-dichloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2571745.png)
![4-[(2-Benzoyl-4-bromophenyl)carbamoyl]benzoic acid](/img/structure/B2571746.png)